molecular formula C20H37N3O B4889303 N'-[3-(dimethylamino)propyl]-N'-[(4-methoxy-2,5-dimethylphenyl)methyl]-N,N-dimethylpropane-1,3-diamine

N'-[3-(dimethylamino)propyl]-N'-[(4-methoxy-2,5-dimethylphenyl)methyl]-N,N-dimethylpropane-1,3-diamine

Cat. No.: B4889303
M. Wt: 335.5 g/mol
InChI Key: BNLKKYVARHHJNS-UHFFFAOYSA-N
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Description

N’-[3-(dimethylamino)propyl]-N’-[(4-methoxy-2,5-dimethylphenyl)methyl]-N,N-dimethylpropane-1,3-diamine is a chemical compound with the molecular formula C19H34N2O. This compound is known for its unique structure, which includes a dimethylamino group and a methoxy-dimethylphenyl group. It is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(dimethylamino)propyl]-N’-[(4-methoxy-2,5-dimethylphenyl)methyl]-N,N-dimethylpropane-1,3-diamine typically involves the reaction of 3-(dimethylamino)propylamine with 4-methoxy-2,5-dimethylbenzyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where the reaction takes place under optimized conditions of temperature and pressure. The product is then separated and purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[3-(dimethylamino)propyl]-N’-[(4-methoxy-2,5-dimethylphenyl)methyl]-N,N-dimethylpropane-1,3-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

N’-[3-(dimethylamino)propyl]-N’-[(4-methoxy-2,5-dimethylphenyl)methyl]-N,N-dimethylpropane-1,3-diamine is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and polymerization reactions.

    Biology: In the study of enzyme interactions and protein modifications.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[3-(dimethylamino)propyl]-N’-[(4-methoxy-2,5-dimethylphenyl)methyl]-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1,3-propanediamine
  • N,N-Dimethylaminopropyl methacrylamide
  • N,N-Dimethylethylenediamine

Uniqueness

N’-[3-(dimethylamino)propyl]-N’-[(4-methoxy-2,5-dimethylphenyl)methyl]-N,N-dimethylpropane-1,3-diamine is unique due to its specific structural features, such as the presence of both a dimethylamino group and a methoxy-dimethylphenyl group. These features confer distinct reactivity and functional properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

N'-[3-(dimethylamino)propyl]-N'-[(4-methoxy-2,5-dimethylphenyl)methyl]-N,N-dimethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37N3O/c1-17-15-20(24-7)18(2)14-19(17)16-23(12-8-10-21(3)4)13-9-11-22(5)6/h14-15H,8-13,16H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLKKYVARHHJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CN(CCCN(C)C)CCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[3-(dimethylamino)propyl]-N'-[(4-methoxy-2,5-dimethylphenyl)methyl]-N,N-dimethylpropane-1,3-diamine
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N'-[3-(dimethylamino)propyl]-N'-[(4-methoxy-2,5-dimethylphenyl)methyl]-N,N-dimethylpropane-1,3-diamine
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N'-[3-(dimethylamino)propyl]-N'-[(4-methoxy-2,5-dimethylphenyl)methyl]-N,N-dimethylpropane-1,3-diamine

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